3-(1-chloroethyl)pyridazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, including 3-(1-chloroethyl)pyridazine hydrochloride, often involves [3 + n] cycloaddition reactions . These reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings . They consist of the addition of a multiple bond dipolarophile to a three-atom component system (TACS) .Molecular Structure Analysis
The pyridazine ring, which is a key part of the this compound molecule, is endowed with unique physicochemical properties . These include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions .Chemical Reactions Analysis
Pyridazine derivatives, including this compound, have been found to exhibit a wide range of chemical reactions . In particular, [3 + n] cycloaddition reactions have been extensively studied . The stereochemistry and regiochemistry of these cycloaddition reactions have been discussed in the literature .Physical and Chemical Properties Analysis
This compound is known for its unique physical and chemical properties. These properties have made it an attractive compound for various fields of research and industry.Future Directions
Pyridazine derivatives, including 3-(1-chloroethyl)pyridazine hydrochloride, have potential applications in medicinal chemistry and optoelectronics . Future research may focus on exploring these applications further, as well as developing new synthesis methods and studying the compound’s properties in more detail .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-chloroethyl)pyridazine hydrochloride involves the reaction of 3-hydrazinopyridazine with 1-chloroethane in the presence of hydrochloric acid.", "Starting Materials": [ "3-hydrazinopyridazine", "1-chloroethane", "hydrochloric acid" ], "Reaction": [ "To a solution of 3-hydrazinopyridazine in ethanol, add hydrochloric acid and stir.", "Slowly add 1-chloroethane dropwise to the reaction mixture while stirring.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with ethanol and dry under vacuum to obtain 3-(1-chloroethyl)pyridazine hydrochloride." ] } | |
CAS No. |
2648948-01-8 |
Molecular Formula |
C6H8Cl2N2 |
Molecular Weight |
179 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.